molecular formula C14H11F2NO2 B2408110 N-(3,4-difluorophenyl)-4-methoxybenzamide CAS No. 329938-89-8

N-(3,4-difluorophenyl)-4-methoxybenzamide

Cat. No.: B2408110
CAS No.: 329938-89-8
M. Wt: 263.244
InChI Key: HGFVREOXWIIBBC-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-4-methoxybenzamide is an organic compound characterized by the presence of a difluorophenyl group and a methoxybenzamide moiety

Properties

IUPAC Name

N-(3,4-difluorophenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c1-19-11-5-2-9(3-6-11)14(18)17-10-4-7-12(15)13(16)8-10/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFVREOXWIIBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-4-methoxybenzamide typically involves the reaction of 3,4-difluoroaniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3,4-difluorophenyl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(3,4-dichlorophenyl)-4-methoxybenzamide
  • N-(3,4-difluorophenyl)-4-hydroxybenzamide
  • N-(3,4-difluorophenyl)-4-aminobenzamide

Comparison: N-(3,4-difluorophenyl)-4-methoxybenzamide is unique due to the presence of both difluorophenyl and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Biological Activity

N-(3,4-difluorophenyl)-4-methoxybenzamide is an organic compound that has garnered attention in the fields of medicinal and biological chemistry due to its potential therapeutic applications. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide structure with a difluorophenyl group and a methoxy substituent. Its molecular formula is C15H14F2N2O2C_{15}H_{14}F_2N_2O_2, and it has a molecular weight of approximately 292.28 g/mol. The presence of fluorine atoms in the phenyl ring enhances the compound's lipophilicity and biological activity, influencing its interaction with various molecular targets.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve the inhibition of specific enzymes critical for bacterial survival, although detailed pathways are still under investigation.

Anticancer Properties

This compound has also been explored for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways. For instance, it has been observed to affect the expression of proteins involved in cell cycle regulation and apoptosis, such as p53 and Bcl-2 family proteins.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to disrupted cellular functions in pathogens or cancer cells.
  • Receptor Modulation : It is hypothesized that this compound interacts with various receptors that play roles in cell signaling and proliferation.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReferences
AntimicrobialGram-positive bacteriaEnzyme inhibition
AntimicrobialGram-negative bacteriaDisruption of metabolic pathways
AnticancerVarious cancer cell linesInduction of apoptosis via p53 modulation

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of this compound on human breast cancer cells (MCF-7), the compound was found to significantly decrease cell viability at concentrations above 10 µM. The MTT assay indicated an IC50 value of approximately 15 µM after 48 hours of treatment. Further analysis revealed that treated cells exhibited increased levels of cleaved caspase-3, indicating activation of apoptotic pathways .

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Investigations are focusing on:

  • Structural Modifications : Exploring how variations in the chemical structure can enhance efficacy or selectivity against specific targets.
  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic potential in more complex biological systems.
  • Combination Therapies : Evaluating the compound's effectiveness in combination with existing antimicrobial or anticancer agents.

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